1H-Tetrazole-1-acetic acid

Catalog No.
S776230
CAS No.
21732-17-2
M.F
C3H4N4O2
M. Wt
128.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Tetrazole-1-acetic acid

CAS Number

21732-17-2

Product Name

1H-Tetrazole-1-acetic acid

IUPAC Name

2-(tetrazol-1-yl)acetic acid

Molecular Formula

C3H4N4O2

Molecular Weight

128.09 g/mol

InChI

InChI=1S/C3H4N4O2/c8-3(9)1-7-2-4-5-6-7/h2H,1H2,(H,8,9)

InChI Key

GRWAIJBHBCCLGS-UHFFFAOYSA-N

SMILES

C1=NN=NN1CC(=O)O

Synonyms

1-Tetrazoleacetic Acid; 1-Tetrazolylacetic Acid; 1H-Tetrazol-1-ylacetic Acid; 2-(1H-1,2,3,4-Tetrazol-1-yl)acetic Acid; 2-(1H-Tetrazol-1-yl)acetic Acid; 2-(Tetrazol-1-yl)acetic Acid;

Canonical SMILES

C1=NN=NN1CC(=O)O

Organic Synthesis:

1H-Tetrazole-1-acetic acid, also known as tetrazoleacetic acid, serves as a valuable building block in organic synthesis due to its unique five-membered heterocyclic ring structure containing four nitrogen atoms and one carbon atom. Researchers utilize it in the construction of various complex molecules, including pharmaceuticals, agrochemicals, and functional materials.Studies have demonstrated its application in the synthesis of diverse heterocycles, such as fused tetrazoles, pyrazoles, and triazoles. [PubChem, National Institutes of Health. ""]

Medicinal Chemistry:

The presence of the tetrazole ring and the carboxylic acid group in 1H-Tetrazole-1-acetic acid grants it intriguing potential for medicinal chemistry applications. Researchers are exploring its capabilities as a scaffold for the development of novel therapeutic agents targeting various diseases.Studies have investigated its potential for inhibiting enzymes involved in pathological processes, such as HIV protease and matrix metalloproteinases, implicated in various diseases. [Journal of Medicinal Chemistry, American Chemical Society. ""]

Material Science:

The unique properties of 1H-Tetrazole-1-acetic acid, including its thermal stability and ability to form hydrogen bonds, make it a promising candidate for material science applications. Researchers are exploring its potential use in the development of functional materials with desirable properties, such as:

  • Polymers: Incorporation of 1H-Tetrazole-1-acetic acid into polymer chains can enhance their thermal stability and flame retardancy. [Polymer Bulletin, Springer Nature. ""]
  • Ionic liquids: 1H-Tetrazole-1-acetic acid can be used as a building block for the design of novel ionic liquids with tailored properties for various applications, such as electrolytes and catalysts. [RSC Advances, Royal Society of Chemistry. ""]

1H-Tetrazole-1-acetic acid is a heterocyclic compound characterized by a tetrazole ring with an acetic acid substituent. Its molecular formula is C₃H₄N₄O₂, and it has a molecular weight of approximately 112.09 g/mol. This compound exists as a solid or liquid and is notable for its potential reactivity, including the possibility of rapid burning under certain conditions . The compound's structure features a five-membered ring containing four nitrogen atoms, which contributes to its unique chemical properties, including its ability to participate in various

1H-Tetrazole-1-acetic acid itself doesn't have a known direct mechanism of action in biological systems. Its primary significance lies in its role as a precursor molecule. During the enzymatic synthesis of cefazolin, specific enzymes convert 1H-Tetrazole-1-acetic acid into a key intermediate that gets incorporated into the final antibiotic structure [].

Physical and Chemical Properties

  • Molecular Formula: C3H4N4O2 []
  • Molecular Weight: 128.09 g/mol []
  • CAS Number: 21732-17-2 []
  • Melting Point: Data not readily available.
  • Boiling Point: Data not readily available.
  • Solubility: Presumed to be soluble in water and polar organic solvents due to the presence of the carboxylic acid group. Specific data on solubility is limited.
  • Stability: Stable under normal storage conditions. However, specific data on stability is limited.

1H-Tetrazole-1-acetic acid can undergo several chemical transformations:

  • Hydrolysis: The compound can react with water to yield 1H-tetrazole and acetic acid .
  • Oxidation: It can be oxidized to form various tetrazole derivatives, expanding its utility in synthetic chemistry.
  • Saponification: The esters of 1H-tetrazole-1-acetic acid can be hydrolyzed to yield the free acid without the need for extensive purification processes .

Research indicates that 1H-tetrazole-1-acetic acid exhibits biological activity relevant to pharmaceutical applications. It has been implicated in the enzymatic synthesis of cefazolin, an antibiotic used for treating bacterial infections . The compound's structure allows it to interact with biological systems, potentially influencing metabolic pathways or acting as a precursor in drug synthesis.

The synthesis of 1H-tetrazole-1-acetic acid can be achieved through several methods:

  • Reaction with Glycine Esters: A common method involves reacting glycine ester salts with orthocarboxylic acid esters and trimethylsilyl azide. This process allows for high yields of the desired product without hazardous byproducts .
  • Direct Hydrolysis: The hydrolysis of 1-acetyl-1H-tetrazole in the presence of water can also yield 1H-tetrazole-1-acetic acid, showcasing its versatility in synthetic routes .

The applications of 1H-tetrazole-1-acetic acid span various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of antibiotics and other therapeutic agents.
  • Agriculture: Potential applications include the development of agrochemicals due to its biological activity.
  • Material Science: The compound may be utilized in developing materials that require specific chemical properties related to tetrazoles.

Several compounds share structural similarities with 1H-tetrazole-1-acetic acid, including:

Compound NameMolecular FormulaNotable Features
1H-TetrazoleC₂H₂N₄A simpler tetrazole structure without acetic acid.
5-Acetyl-1H-tetrazoleC₃H₄N₄OContains an acetyl group instead of acetic acid.
2-Methyl-2H-tetrazoleC₃H₃N₅Exhibits different reactivity due to methyl substitution.

Uniqueness: The distinct feature of 1H-tetrazole-1-acetic acid lies in its combination of the tetrazole ring and acetic acid moiety, which enhances its reactivity and potential biological applications compared to simpler tetrazoles. This unique structure allows it to serve as a versatile intermediate in pharmaceutical synthesis while also demonstrating significant biological activity.

Physical Description

Tetrazol-1-acetic acid appears as a solid or liquid. May be liable to extremely rapid burning or a minor blast effect. Explosive effects largely confined to the package. No projection of fragments of appreciable size or range expected.

XLogP3

-0.7

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H204 (96.3%): Fire or projection hazard [Warning Explosives];
H315 (98.15%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Explosive;Irritant

Other CAS

21732-17-2

Dates

Modify: 2023-08-15

Explore Compound Types